molecular formula C13H11F3N2O B2357361 N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide CAS No. 1252515-61-9

N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide

Cat. No.: B2357361
CAS No.: 1252515-61-9
M. Wt: 268.239
InChI Key: NDPDRSNBWKFFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide is a chemical compound that features a benzamide core with a trifluoromethyl group at the para position, a cyanomethyl group, and a cyclopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 4-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with N-cyclopropylamine in the presence of a base such as triethylamine to form N-cyclopropyl-4-(trifluoromethyl)benzamide.

    Introduction of the Cyanomethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanomethyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced forms of the benzamide, potentially leading to amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide has several scientific research applications:

    Pharmaceuticals: It is studied for its potential as a pharmacophore in drug design, particularly for its trifluoromethyl group which can enhance metabolic stability and bioavailability.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Chemistry: The compound is explored for its potential use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyanomethyl and cyclopropyl groups can modulate the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-N-cyclopropylbenzamide:

    N-(cyanomethyl)-N-cyclopropyl-4-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group, affecting its metabolic stability and bioavailability.

    N-(cyanomethyl)-N-cyclopropyl-4-chlorobenzamide:

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and bioavailability. This makes it a valuable candidate for various applications in pharmaceuticals and materials science.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c14-13(15,16)10-3-1-9(2-4-10)12(19)18(8-7-17)11-5-6-11/h1-4,11H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPDRSNBWKFFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.